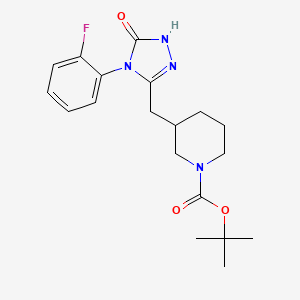

tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a sterically congested piperazine derivative . It was synthesized using a modified Bruylants approach. The compound features an N-tert-butyl piperazine substructure, which is asymmetrically substituted on the piperazine ring. Notably, it contains a synthetically useful second nitrogen atom. The presence of the N-gem-dimethyl group in this compound posed a significant synthetic challenge due to steric congestion .

Synthesis Analysis

The synthesis of this compound involves several steps, starting from the corresponding alkyne. The quaternary carbon centers, particularly amine-bearing quaternary carbons, are challenging to synthesize. The novel chemistry used to generate this pharmacologically useful core necessitated the determination of its crystal structure .Molecular Structure Analysis

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate:

Pharmaceutical Development

This compound is often explored for its potential in pharmaceutical development, particularly as a scaffold for designing new drugs. Its unique structure, which includes a triazole ring and a piperidine moiety, makes it a promising candidate for developing medications targeting various diseases, including neurological disorders and cancers .

Antimicrobial Agents

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. The presence of the triazole ring is known to enhance the antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents .

Anti-inflammatory Applications

The compound’s structure allows it to interact with various biological pathways involved in inflammation. Studies have indicated that it can be modified to enhance its anti-inflammatory properties, making it useful in treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition Studies

This compound is also used in enzyme inhibition studies. Its ability to bind to specific enzymes makes it a valuable tool for understanding enzyme functions and developing enzyme inhibitors, which can be used in treating diseases like hypertension and diabetes .

Cancer Research

In cancer research, this compound is investigated for its potential to inhibit the growth of cancer cells. Its unique chemical structure allows it to interfere with cell proliferation pathways, making it a candidate for developing new anticancer drugs .

Neuroprotective Agents

The compound has shown promise as a neuroprotective agent. Research indicates that it can protect nerve cells from damage, which is crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Chemical Biology

In chemical biology, this compound is used as a probe to study various biological processes. Its ability to interact with different biomolecules makes it a useful tool for understanding complex biological systems and developing new therapeutic strategies .

Material Science

Beyond biological applications, this compound is also explored in material science. Its unique chemical properties make it suitable for developing new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties .

Propriétés

IUPAC Name |

tert-butyl 3-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN4O3/c1-19(2,3)27-18(26)23-10-6-7-13(12-23)11-16-21-22-17(25)24(16)15-9-5-4-8-14(15)20/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFUDQMHURAKDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NNC(=O)N2C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)